![molecular formula C20H17N5O4 B2380155 2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 946323-43-9](/img/structure/B2380155.png)
2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with a molecular formula of C23H21N5O3. It is a derivative of pyrido[3,2-d]pyrimidine, a class of compounds that have shown therapeutic interest .
Synthesis Analysis
The synthesis of similar pyrido[3,2-d]pyrimidine derivatives involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid . This process yields a precursor which then undergoes methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrido[3,2-d]pyrimidine core, which is a bicyclic structure composed of a pyridine ring fused with a pyrimidine ring . The molecule also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, similar compounds allow rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .Physical And Chemical Properties Analysis
The molecular weight of this compound is 415.453. Other physical and chemical properties specific to this compound are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated the potential of compounds related to 2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide in anticancer activities. For instance, derivatives of similar compounds showed significant cytotoxic effects against CCRF-CEM and SR leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).
Antimicrobial and Anti-inflammatory Properties
A study on thiazolopyrimidine derivatives, which share structural similarities, demonstrated significant antinociceptive and anti-inflammatory activities. These properties were particularly notable in derivatives with para-substituted methyl, hydroxy, fluoro, chloro, bromo, and nitro groups (Selvam, Karthik, Palanirajan, & Ali, 2012).
Antianaphylactic Activity
Compounds structurally related to the compound have been synthesized with noted antianaphylactic activity. These include furo[2,3-b]pyridine formamidines, which exhibited this specific biological activity (Wagner & Prantz, 1993).
Plant Growth Regulation
Research on compounds with a similar structure has indicated plant growth regulatory activity. For example, certain pyrimidine derivatives demonstrated pronounced effects in stimulating plant growth (Aniskova, Grinev, & Yegorova, 2017).
Antiviral Activity
Studies have shown that pyrimidine-based compounds can be effective against viral infections. For instance, certain derivatives were found to have significant inhibitory effects on HIV-1 protease, offering a potential pathway for treating drug-resistant HIV variants (Zhu, Ma, Zhou, Dong, Wang, Wang, Zhou, Zhang, Wang, Liang, Cen, & Wang, 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c26-17(23-11-15-5-3-9-29-15)13-24-16-6-2-8-22-18(16)19(27)25(20(24)28)12-14-4-1-7-21-10-14/h1-10H,11-13H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCFFOQQHQUCHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-6-Amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2380072.png)
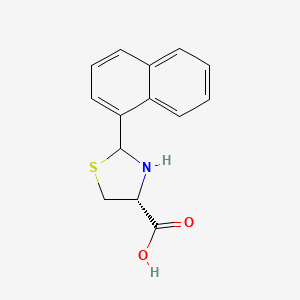
![2-Butyl-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2380075.png)

![6-[4-[2-(6,7-Dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2380079.png)
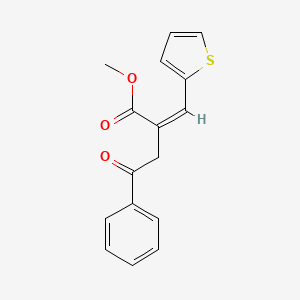
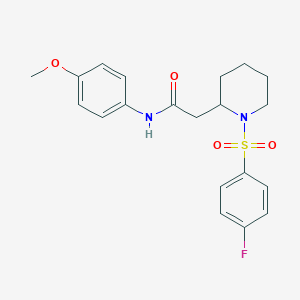
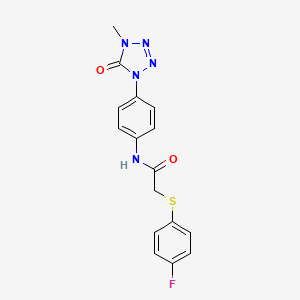
![3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2380087.png)

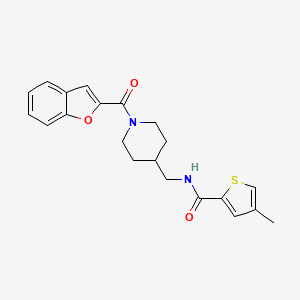
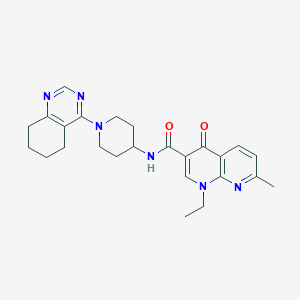
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2380093.png)
![(E)-2-cyano-3-[3-(4-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2380095.png)